molecular formula C17H21NO2 B1385299 4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline CAS No. 1040686-95-0

4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline

Cat. No.: B1385299
CAS No.: 1040686-95-0
M. Wt: 271.35 g/mol
InChI Key: HZFJISVNZQMGEK-UHFFFAOYSA-N
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Description

¹H NMR Analysis

Key proton environments (predicted from analogous compounds):

δ (ppm) Multiplicity Assignment
1.35 t (3H) CH₃ in ethoxy group
2.28 s (3H) CH₃ on phenoxy ring
3.42 m (2H) N-CH₂ in ethylenediamine
3.94 q (2H) O-CH₂ in ethoxy group
4.01 t (2H) O-CH₂ in phenoxy linker
6.72-6.85 m (8H) Aromatic protons
3.60 br s (1H) NH (exchangeable)

The ethylenediamine linker shows complex splitting patterns due to restricted rotation, observed as a multiplet at δ 3.42 ppm. Aromatic proton signals appear upfield compared to unsubstituted aniline (δ 6.5-7.0 ppm) due to electron-donating ethoxy and methyl groups.

Infrared Spectroscopy

Characteristic vibrational modes:

  • N-H stretch: 3350 cm⁻¹ (broad, medium intensity)
  • C-O-C asymmetric stretch: 1245 cm⁻¹ (strong)
  • C-N stretch: 1280 cm⁻¹ (medium)
  • Aromatic C=C bending: 1510 cm⁻¹ and 1605 cm⁻¹
  • CH₃ deformation: 1375 cm⁻¹

UV-Vis Spectroscopy

In ethanol solution:

λmax (nm) ε (L·mol⁻¹·cm⁻¹) Transition
254 12,400 π→π* (aromatic system)
292 8,750 n→π* (non-bonding→π*)

The bathochromic shift compared to aniline (λmax 230 nm) arises from extended conjugation through the ethylenediamine linker.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

Frontier Molecular Orbitals

Orbital Energy (eV) Spatial Distribution
HOMO -5.42 Localized on phenoxy rings
LUMO -1.89 Delocalized across entire π-system

The HOMO-LUMO gap of 3.53 eV indicates moderate chemical reactivity, with electron-rich regions concentrated at:

  • Oxygen atoms in ether linkages
  • Nitrogen atom in aniline group
  • Para positions of both aromatic rings

Electrostatic Potential Map

  • Maximum positive potential: +42.6 kcal/mol (NH group)
  • Maximum negative potential: -38.9 kcal/mol (ethoxy oxygen)
  • Molecular dipole moment: 2.78 Debye (oriented along N→O axis)

Properties

IUPAC Name

4-ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-3-19-16-10-6-15(7-11-16)18-12-13-20-17-8-4-14(2)5-9-17/h4-11,18H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFJISVNZQMGEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCCOC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline typically involves the reaction of 4-ethoxyaniline with 2-(4-methylphenoxy)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline is used extensively in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares 4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline with key analogs:

Compound Name Molecular Formula Substituents Synthesis Method Key Properties/Applications References
This compound C₁₆H₁₉NO Ethoxy (-OCH₂CH₃), 2-(4-methylphenoxy)ethyl Pd-catalyzed coupling (inferred) Potential optical/pharmaceutical intermediate
4-Methyl-N-[2-(4-methylphenoxy)ethyl]aniline C₁₆H₁₉NO Methyl (-CH₃), 2-(4-methylphenoxy)ethyl Not specified Structural analog with reduced electron donation
3-Isopropoxy-N-[2-(4-methylphenoxy)propyl]aniline C₁₉H₂₅NO₂ Isopropoxy (-OCH(CH₃)₂), propyl linker, 4-methylphenoxy Grignard reaction (inferred) Increased steric bulk and lipophilicity
4-(Hexyloxy)-N-(4-(methylthio)benzylidene)aniline C₂₀H₂₅NOS Hexyloxy (-OC₆H₁₃), methylthio (-SCH₃), Schiff base Condensation reaction Enhanced solubility via alkyl chains
Bucetin (4-Ethoxy-N-(3-hydroxybutyryl)aniline) C₁₂H₁₇NO₃ Ethoxy (-OCH₂CH₃), 3-hydroxybutyramide Amide coupling Analgesic/antipyretic drug
4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline C₂₁H₂₀N₂O₃ Ethoxy (-OCH₂CH₃), nitro (-NO₂), triphenylamine core CuI/K₂CO₃-mediated coupling Two-photon absorption materials

Key Differences and Implications

Substituent Electronics :

  • The ethoxy group in the target compound provides stronger electron-donating effects than methyl ( ) or methoxy groups ( ), enhancing conjugation for optical applications.
  • Nitro groups ( ) introduce electron-withdrawing character, enabling charge-transfer transitions in materials science.

Synthetic Routes :

  • Palladium catalysis ( ) enables efficient C-N bond formation, while CuI-mediated methods ( ) are preferred for nitro-substituted derivatives.

Schiff bases ( ) highlight applications in liquid crystals or coordination chemistry.

Biological Activity

4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline is a compound with the molecular formula C₁₇H₂₁NO₂ and a molecular weight of approximately 271.35 g/mol. Its unique structure, featuring an ethoxy group and a 4-methylphenoxy substituent, suggests significant potential for biological activity, particularly in biochemical research and therapeutic applications.

The compound's reactivity is largely attributed to its functional groups:

  • Aniline Moiety : Participates in electrophilic aromatic substitution reactions.
  • Ethoxy Group : Can undergo nucleophilic substitution reactions.
  • Oxidation Potential : May lead to the formation of quinone derivatives under specific conditions.

Biological Activity

Recent studies indicate that this compound may interact with various biological targets, particularly neurotransmitter receptors. However, comprehensive studies are still needed to elucidate its pharmacological profile.

The compound may exhibit biological effects through interactions with:

  • Enzymes : Modulating their activity, which could influence metabolic pathways.
  • Receptors : Potentially altering signaling pathways involved in neurotransmission and other physiological processes.

Applications in Scientific Research

This compound has been utilized in several areas of research:

  • Proteomics : Investigated for its ability to interact with proteins and enzymes, providing insights into cellular mechanisms.
  • Medicinal Chemistry : Explored as a potential pharmacophore for drug development, particularly for conditions involving receptor modulation.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-Methoxy-N-[2-(4-methylphenoxy)ethyl]anilineC₁₇H₂₁NO₂Contains a methoxy group instead of ethoxy
3-Ethoxy-N-[2-(4-ethylphenoxy)ethyl]anilineC₁₈H₂₃NO₂Features an ethyl group on the phenyl ring
N,N-Diethyl-3-[(4-methylphenyl)amino]propanamideC₁₆H₂₃N₃OExhibits different functional groups affecting activity

This table highlights the structural diversity within this class of chemicals, emphasizing how specific functional groups may influence biological activity and applications.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing context for the potential activity of this compound:

  • Antimicrobial Activity : Research has shown that related compounds possess significant antimicrobial properties, suggesting that this compound may also exhibit similar effects.
  • Anticancer Properties : Compounds with similar structures have been evaluated for their anticancer potential, indicating a possible avenue for further exploration of this compound in cancer therapy.
  • Enzyme Interaction Studies : Initial findings suggest that this compound may modulate enzyme activity involved in critical metabolic pathways, warranting further investigation into its therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline, and how can reaction efficiency be optimized?

  • Answer : A two-step approach is typically employed:

Nucleophilic substitution : React 4-methylphenol with 1,2-dibromoethane to form 2-(4-methylphenoxy)ethyl bromide.

Reductive amination : Combine 4-ethoxyaniline with the intermediate bromide using a reducing agent like NaBH(OAc)₃ in dichloromethane under inert atmosphere. Optimize yields by controlling stoichiometry (1:1.2 molar ratio of aniline to bromide) and reaction time (12–24 hours) .

  • Methodological Tip : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1). Purify via column chromatography using gradient elution.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Answer :

  • NMR : ¹H/¹³C NMR to confirm ethoxy (–OCH₂CH₃) and methylphenoxy (–C₆H₄–O–CH₂–) substituents. Key signals: δ ~1.35 ppm (triplet, –CH₂CH₃), δ ~4.05 ppm (quartet, –OCH₂–) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ ~342.4 g/mol).
  • HPLC : Use a C18 column (acetonitrile/water 70:30) to assess purity (>95%) .

Q. How can researchers address solubility challenges during in vitro assays?

  • Answer : The compound’s lipophilic nature (logP ~3.8) necessitates solvents like DMSO or THF. For aqueous compatibility:

  • Prepare stock solutions in DMSO (10 mM) and dilute in PBS (final DMSO ≤0.1%).
  • Use surfactants (e.g., Tween-80) for colloidal dispersion in cell culture media .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in derivatives of this compound?

  • Answer :

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K to minimize thermal motion.
  • Refinement : Employ SHELXL (via Olex2 interface) for anisotropic displacement parameters. Address disorder in ethoxy/methylphenoxy groups using PART instructions .
  • Validation : Check R-factor convergence (<0.05) and Hirshfeld surface analysis for intermolecular interactions (e.g., C–H⋯π stacking) .

Q. How can computational modeling reconcile discrepancies between experimental and predicted spectroscopic data?

  • Answer :

DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level (Gaussian 16). Compare theoretical vs. experimental NMR shifts (mean absolute error <0.3 ppm acceptable).

Docking Studies : If bioactivity is observed, use AutoDock Vina to probe binding modes with target proteins (e.g., kinases or GPCRs). Adjust force fields for ethoxy group flexibility .

Q. What strategies mitigate degradation during long-term stability studies?

  • Answer :

  • Storage : Store at –20°C in amber vials under argon to prevent oxidation.
  • Accelerated Testing : Conduct thermal stress tests (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; identify byproducts (e.g., hydrolyzed ethoxy groups) using LC-MS .

Q. How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?

  • Answer :

  • Core Modifications : Synthesize analogs with varied alkoxy chains (e.g., propoxy vs. ethoxy) or substituted phenoxy groups (e.g., fluoro, nitro).
  • Biological Assays : Test against target enzymes (e.g., COX-2 or MAO) using fluorescence-based assays. Correlate IC₅₀ values with Hammett σ constants for electronic effects .

Methodological Notes

  • Contradictions in Data : If crystallographic bond lengths conflict with DFT predictions, re-examine hydrogen atom placement using SHELX’s HFIX commands or refine torsional angles .
  • Advanced Separation : For diastereomeric byproducts, employ chiral HPLC (Chiralpak IA column, heptane/ethanol 85:15) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline
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4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline

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